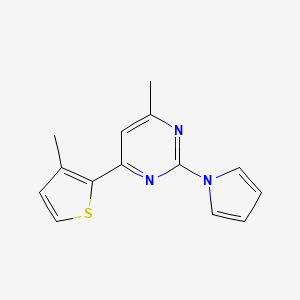

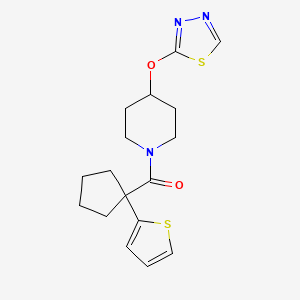

![molecular formula C15H14F6N4O2S B2423055 2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034295-42-4](/img/structure/B2423055.png)

2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a trifluoromethyl group (-CF3), a benzenesulfonamide group, and a [1,2,4]triazolo[4,3-a]pyridine group. Trifluoromethyl groups are often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound . The benzenesulfonamide group is a common motif in pharmaceuticals, and the [1,2,4]triazolo[4,3-a]pyridine group is a fused heterocycle that has been used in the synthesis of various bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the [1,2,4]triazolo[4,3-a]pyridine ring, followed by the introduction of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group can be introduced using various methods, such as treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine ring, the trifluoromethyl groups, and the benzenesulfonamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups and the benzenesulfonamide group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s solubility, acidity, and reactivity .Wissenschaftliche Forschungsanwendungen

- Additionally, compound 22i exhibited potent c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- It displayed excellent selectivity over other proline-selective peptidases, good oral bioavailability in preclinical species, and efficacy in animal models .

- This transformation provides a straightforward route to valuable multi-functionalized 1,2,4-triazole derivatives .

Anti-Tumor Activity

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Metal-Free Synthesis of 1,2,4-Triazoles

Functional Group Tolerant Synthesis

Wirkmechanismus

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

The compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion from pancreatic beta cells. By preventing the breakdown of these hormones, the compound enhances the insulin response to meals, improving postprandial (after meal) blood glucose control .

Pharmacokinetics

The compound has been found to be orally active , indicating that it can be taken by mouth and absorbed through the gastrointestinal tract . It has shown excellent selectivity over other proline-selective peptidases, suggesting a low risk of off-target effects . The compound has demonstrated oral bioavailability in preclinical species, indicating that it is well absorbed and reaches systemic circulation .

Result of Action

The result of the compound’s action is a reduction in blood glucose levels . By enhancing the body’s insulin response to meals, it helps to control postprandial blood glucose levels, making it a potential treatment for type 2 diabetes .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in DPP-IV levels can influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6N4O2S/c16-14(17,18)9-5-6-25-12(7-9)23-24-13(25)8-22-28(26,27)11-4-2-1-3-10(11)15(19,20)21/h1-4,9,22H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFLCWHUZSVJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2422972.png)

![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)